![molecular formula C21H21N3O4S2 B2435488 N-(benzo[d][1,3]dioxol-5-il)-2-((3-etil-4-oxo-3,4,5,6,7,8-hexahidrobenzo[4,5]tieno[2,3-d]pirimidin-2-il)tio)acetamida CAS No. 503432-54-0](/img/structure/B2435488.png)
N-(benzo[d][1,3]dioxol-5-il)-2-((3-etil-4-oxo-3,4,5,6,7,8-hexahidrobenzo[4,5]tieno[2,3-d]pirimidin-2-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Este compuesto ha despertado interés debido a su potencial como agente anticancerígeno. Los investigadores han sintetizado y evaluado sus efectos en las células cancerosas. Estudios preliminares sugieren que puede inhibir el crecimiento tumoral e inducir apoptosis (muerte celular programada) en ciertas líneas celulares de cáncer .
Actividad Biológica
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS Number: 923257-69-6) is a novel compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H17N3O5S with a molecular weight of 423.4 g/mol. The structure features a benzodioxole moiety linked to a thieno-pyrimidine derivative via a sulfanyl group.
Anticancer Potential
Recent research has indicated that this compound exhibits significant anticancer activity. A study published in 2019 identified it as a promising candidate through screening against multicellular spheroids, which are more representative of in vivo tumors than traditional two-dimensional cultures. The compound demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cancer progression. The compound appears to disrupt the proliferation and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Further investigations using flow cytometry and Western blot analyses revealed alterations in the expression of key proteins involved in apoptosis pathways.
Study 1: In Vitro Efficacy
In vitro studies assessed the efficacy of N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide against breast cancer cells (MCF7). The results showed an IC50 value of approximately 12 µM after 48 hours of treatment. This indicates a potent cytotoxic effect compared to control groups.
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
MCF7 | 12 | 48 hours |
HeLa | 15 | 48 hours |
A549 | 20 | 48 hours |
Study 2: In Vivo Efficacy
An animal model study evaluated the compound's efficacy in inhibiting tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to untreated controls after four weeks of administration. Histological analysis revealed reduced cell proliferation markers and increased apoptosis in treated tumors.
Pharmacological Profile
The pharmacokinetic properties have yet to be fully elucidated; however, preliminary data suggest favorable absorption and distribution characteristics. The compound's solubility and stability under physiological conditions appear adequate for further development.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-2-24-20(26)18-13-5-3-4-6-16(13)30-19(18)23-21(24)29-10-17(25)22-12-7-8-14-15(9-12)28-11-27-14/h7-9H,2-6,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAXKFDJWTWMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC5=C2CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503432-54-0 |
Source
|
Record name | N-(1,3-BENZODIOXOL-5-YL)-2-[(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.